molecular formula C14H8ClF3N2 B13688889 2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B13688889
M. Wt: 296.67 g/mol
InChI Key: TVOZGEXHUBTVLO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile . Another approach involves the reaction between an aryl aldehyde and 2-aminopyridine, followed by cycloaddition with tert-butyl isocyanide .

Industrial Production Methods

Industrial production methods for this compound often utilize green catalysis techniques to enhance efficiency and reduce environmental impact. Transition metal catalysis, metal-free oxidation, and photocatalysis are some of the strategies employed for large-scale synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group at C6 enhances electrophilicity at adjacent positions. For example:

  • C3 Functionalization : FeCl₃-catalyzed sulfonylmethylation with sodium sulfinates in DMA/H₂O (2:1) achieves 3-sulfonylmethyl derivatives in >85% yield (Table 1) .

  • C5 Halogenation : Bromination using NBS in DMF selectively substitutes C5 due to the directing effect of the trifluoromethyl group .

Table 1: Representative C3 Functionalization Reactions

Reagent/CatalystConditionsProduct YieldKey Observation
Sodium p-toluenesulfinate/FeCl₃DMA:H₂O, 120°C, 4h92%Tolerates electron-withdrawing substituents on aryl groups
Benzaldehyde/Y(OTf)₃DCE, 80°C, 12h81%Forms C3-alkylated derivatives via aza-Friedel–Crafts

Metal-Catalyzed Cross-Coupling

The chlorophenyl group participates in Suzuki-Miyaura couplings. Recent advancements include:

  • Palladium-Catalyzed Arylation : Reacts with arylboronic acids under Pd(OAc)₂/XPhos to yield biaryl derivatives (78–89% yield) .

  • Iron-Mediated Denitration : Substitutes nitro groups at C3 with methyl groups using Fe powder in acetic acid .

Three-Component Reactions

The compound’s electron-deficient core facilitates multicomponent assemblies:

  • Aza-Friedel–Crafts Alkylation : Reacts with aldehydes and amines under Y(OTf)₃ catalysis to form C3-alkylated products (75–85% yield) .

  • Sulfonylmethylation : FeCl₃/K₂S₂O₈-mediated coupling with sodium sulfinates proceeds via an oxidation-addition mechanism (Figure 1) .

Figure 1: Proposed Mechanism for Sulfonylmethylation

  • DMA oxidizes to iminium intermediate B via FeCl₃/K₂S₂O₈.

  • B undergoes C–C coupling with the imidazo[1,2-a]pyridine core.

  • Sulfonylation by sodium sulfinate yields 3-sulfonylmethyl derivatives .

Electrophilic Aromatic Substitution

The 4-chlorophenyl group directs electrophiles to specific positions:

  • Nitration : Concentrated HNO₃/H₂SO₄ selectively nitrates the para position of the chlorophenyl ring (68% yield) .

  • Sulfonation : Oleum at 100°C introduces sulfonic acid groups meta to chlorine .

Comparative Reactivity with Analogues

Table 2: Reactivity Trends in Imidazo[1,2-a]pyridine Derivatives

CompoundC3 ReactivityC5 ReactivityKey Difference
2-(4-ClPh)-6-CF₃-imidazo[1,2-a]pyridineHigh (CF₃ activation)ModerateEnhanced electrophilicity at C3
6-Cl-2-(4-ClPh)-imidazo[1,2-a]pyridineModerateHigh (Cl activation)Competitive substitution at C3 and C5

Scientific Research Applications

2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's molecular formula is C8H4ClF3N2C_8H_4ClF_3N_2, and its structure includes a chlorophenyl group and a trifluoromethyl group attached to an imidazopyridine core. The structural representation is as follows:

  • Molecular Formula : C8H4ClF3N2
  • IUPAC Name : this compound
  • CAS Number : 353258-35-2

Antimicrobial Properties

Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit notable antimicrobial activities. For example, compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve inhibition of bacterial DNA synthesis.

Anticancer Activity

Research has demonstrated that imidazo[1,2-a]pyridine derivatives possess anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer). The IC50 values for these compounds range from 0.126 μM to 0.5 μM, indicating potent activity against these cell lines .

Anti-inflammatory Effects

Some derivatives have also been evaluated for their anti-inflammatory properties. A study reported that certain imidazo[1,2-a]pyridine derivatives significantly suppressed COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests a potential therapeutic application in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups (such as trifluoromethyl) enhances biological activity by increasing the electrophilicity of the compound.
  • Substituent Positioning : Modifications at the para position of the phenyl ring have shown to yield compounds with improved potency against specific targets .

Study 1: Anticancer Activity

A study involving a series of imidazo[1,2-a]pyridine derivatives reported that compound variants exhibited significant cytotoxic effects on MDA-MB-231 cells. The most potent derivative in this series had an IC50 value of 0.126 μM, demonstrating a substantial therapeutic window compared to non-cancerous cell lines .

Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, compounds structurally related to this compound were tested against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) as low as 0.5 μg/mL for some derivatives .

Properties

Molecular Formula

C14H8ClF3N2

Molecular Weight

296.67 g/mol

IUPAC Name

2-(4-chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H8ClF3N2/c15-11-4-1-9(2-5-11)12-8-20-7-10(14(16,17)18)3-6-13(20)19-12/h1-8H

InChI Key

TVOZGEXHUBTVLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)C(F)(F)F)Cl

Origin of Product

United States

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